molecular formula C11H15FN2O4S B4568552 N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4568552
M. Wt: 290.31 g/mol
InChI Key: MFCIBPXHWWZKKQ-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C11H15FN2O4S and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07365630 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agent for Glioma Detection

N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide, through its derivative [18F]DASA-23, shows promise as a novel radiopharmaceutical for measuring pyruvate kinase M2 (PKM2) levels via positron emission tomography (PET). PKM2 plays a critical role in tumor metabolism by catalyzing the final step in glycolysis, a key process of tumor metabolism, and is preferentially expressed by glioblastoma cells with minimal expression in the healthy brain. This makes it a significant biomarker for cancer glycolytic reprogramming. The first evaluation of [18F]DASA-23 in humans included both healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG), showing that TumorSUVmax was significantly greater in HGG compared to LGG. This demonstrates [18F]DASA-23's potential as a new imaging agent for the non-invasive delineation of gliomas based on aberrantly expressed PKM2, offering a new avenue for diagnosis and research into gliomas (Patel et al., 2019).

Environmental Presence and Human Exposure

Research on perfluorinated sulfonamides, closely related to the compound , highlights their occurrence and behavior in various environments and potential human exposure risks. Studies in Ottawa, Canada, have revealed significant indoor air and house dust concentrations of perfluorinated alkyl sulfonamides, including derivatives like N-methylperfluorooctane sulfonamidoethanol and N-ethylperfluorooctane sulfonamidoethanol. These substances are used in consumer products for surface protection, indicating widespread human exposure through inhalation and dust ingestion. This research underscores the importance of understanding such compounds' environmental impact and human health implications, shedding light on the need for further investigation into related compounds like N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide (Shoeib et al., 2005).

Properties

IUPAC Name

2-[ethyl-(5-fluoro-2-methoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S/c1-3-14(7-11(13)15)19(16,17)10-6-8(12)4-5-9(10)18-2/h4-6H,3,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCIBPXHWWZKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.